molecular formula C4H6I2O2 B1396688 (E)-2,3-Diiodobut-2-ene-1,4-diol CAS No. 62994-00-7

(E)-2,3-Diiodobut-2-ene-1,4-diol

Cat. No.: B1396688
CAS No.: 62994-00-7
M. Wt: 339.9 g/mol
InChI Key: WWMZIRRYCABFJV-UHFFFAOYSA-N
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Description

(E)-2,3-Diiodobut-2-ene-1,4-diol is an organic compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a butene backbone The compound’s structure includes a double bond between the second and third carbon atoms, with the iodine atoms positioned on opposite sides of the double bond, giving it the (E)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Diiodobut-2-ene-1,4-diol typically involves the halogenation of butene derivatives. One common method is the addition of iodine to but-2-yne-1,4-diol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as silver nitrate, to facilitate the addition of iodine atoms to the alkyne, resulting in the formation of the desired diiodo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Diiodobut-2-ene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of 2,3-diiodobutane-1,4-diol.

    Substitution: Formation of compounds with different functional groups replacing the iodine atoms.

Scientific Research Applications

(E)-2,3-Diiodobut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2,3-Diiodobut-2-ene-1,4-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2,3-Diiodobut-2-ene-1,4-diol: The cis isomer with iodine atoms on the same side of the double bond.

    2,3-Dibromobut-2-ene-1,4-diol: A similar compound with bromine atoms instead of iodine.

    2,3-Dichlorobut-2-ene-1,4-diol: A similar compound with chlorine atoms instead of iodine.

Uniqueness

(E)-2,3-Diiodobut-2-ene-1,4-diol is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher atomic mass and reactivity compared to bromine or chlorine analogs. The (E)-configuration also influences its spatial arrangement and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,3-diiodobut-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMZIRRYCABFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(CO)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2,3-Diiodobut-2-ene-1,4-diol
Reactant of Route 2
(E)-2,3-Diiodobut-2-ene-1,4-diol
Reactant of Route 3
(E)-2,3-Diiodobut-2-ene-1,4-diol
Reactant of Route 4
(E)-2,3-Diiodobut-2-ene-1,4-diol
Reactant of Route 5
(E)-2,3-Diiodobut-2-ene-1,4-diol
Reactant of Route 6
(E)-2,3-Diiodobut-2-ene-1,4-diol

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